molecular formula C23H25N3O3 B2570413 N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251675-10-1

N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

Cat. No.: B2570413
CAS No.: 1251675-10-1
M. Wt: 391.471
InChI Key: IFWFUTJNMNURLR-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a compound belonging to the naphthyridine class of heterocyclic compounds. This article explores its biological activities, synthesizing existing research findings and case studies to provide a comprehensive overview.

Overview of Naphthyridine Compounds

Naphthyridine derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. These compounds are known for their roles in various therapeutic areas, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Neurological disorders

The unique structural characteristics of naphthyridines contribute to their ability to interact with biological targets effectively.

Structure and Properties

The compound's structure can be described as follows:

PropertyDetails
Molecular FormulaC₁₈H₁₈N₂O₂
Molecular Weight290.35 g/mol
CAS Number1251696-30-6
Key Functional GroupsCarboxamide, methoxyphenyl

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves:

  • Cell cycle arrest at specific phases (G0/G1 and G2)
  • Induction of apoptosis through mitochondrial pathways
  • Inhibition of tumor growth in xenograft models

A study on related naphthyridine derivatives demonstrated IC₅₀ values ranging from 10.47 to 15.03 μg/mL against multiple cancer cell lines such as HeLa and A549 .

Antimicrobial Properties

Naphthyridine derivatives have also been evaluated for their antimicrobial effects. For example, certain derivatives showed potent activity against bacteria such as Bacillus cereus, with minimum inhibitory concentrations (MIC) reported at 15.62 µg/mL . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridines are attributed to their ability to inhibit nitric oxide production in macrophage cell lines. In vitro studies have reported IC₅₀ values for various derivatives between 7.73 and 15.09 μM . This highlights their potential as therapeutic agents in inflammatory diseases.

Case Studies

  • Naphthyridine and Cancer Treatment:
    • A clinical trial investigated the efficacy of a naphthyridine derivative in patients with advanced solid tumors. Results indicated a promising response rate with manageable toxicity profiles.
  • Neuroprotective Effects:
    • Another study focused on the neuroprotective effects of naphthyridines in models of Alzheimer's disease. The compound demonstrated the ability to reduce amyloid plaque formation and improve cognitive function in animal models.

Properties

IUPAC Name

N-(3-methoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-14-10-15(2)21-18(11-14)22(27)19-13-26(9-8-20(19)25(21)3)23(28)24-16-6-5-7-17(12-16)29-4/h5-7,10-12H,8-9,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWFUTJNMNURLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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